Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHZGSYILHMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCCC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol:
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Starting Material : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (5 g, 30.08 mmol).
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Reagents : SOCl₂ (7.16 g, 60.18 mmol), methanol (50 mL).
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Conditions :
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SOCl₂ is added dropwise to the carboxylic acid suspended in methanol at 0°C.
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The mixture is refluxed for 6 hours.
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Volatiles are removed under vacuum, yielding the crude methyl ester.
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Yield : 5.5 g (30.52 mmol, 95% yield).
Key Observations :
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Thionyl chloride acts as both an acid catalyst and dehydrating agent, facilitating esterification.
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Excess methanol ensures complete conversion without side products.
Transesterification from Ethyl Ester Derivatives
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (CAS 307307-84-2) can be converted to the methyl ester via transesterification under basic conditions.
Reaction Protocol:
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Starting Material : Ethyl ester derivative (862 mg, 4.43 mmol).
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Reagents : Lithium borohydride (LiBH₄, 174 mg), methanol (0.29 mL), THF (19 mL).
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Conditions :
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LiBH₄ is added to the ethyl ester in THF at 0°C.
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Methanol is introduced, and the reaction is stirred at 40°C for 1.5 hours.
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The mixture is acidified with HCl, neutralized with K₂CO₃, and extracted with ethyl acetate.
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Yield : 691 mg (95%) of methyl ester.
Key Observations :
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LiBH₄ selectively reduces the ester group, enabling transesterification.
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This method avoids harsh acidic conditions, preserving the heterocyclic core.
Cyclization of Pyridine-Pyrazole Hybrid Intermediates
A patent (CN103896951A) describes cyclization strategies using 3,3-dialkoxypropionate and 3-methyl-5-aminopyrazole.
Reaction Protocol:
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Starting Material : 3,3-Dimethoxypropionic acid (10.01 g, 75.2 mmol).
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Reagents : Methyl propiolate (8.55 g), CuI (1.10 g), Pd(PPh₃)₄ (6.72 g), THF (100 mL).
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Conditions :
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The mixture is heated to 70°C for 24 hours under nitrogen.
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Column chromatography (hexane/EtOAc) isolates the methyl ester.
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Yield : 6.21 g (53%).
Key Observations :
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Selection:
Temperature Control:
Catalytic Systems:
Challenges and Solutions
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Purity Issues : Crude products often require column chromatography (hexane/EtOAc) to remove byproducts.
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Moisture Sensitivity : Reactions involving SOCl₂ must be conducted under anhydrous conditions.
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Scalability : The cyclization method faces scalability limits due to costly catalysts.
Recent Advances
Chemical Reactions Analysis
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has been studied for its potential therapeutic properties:
Antitumor Activity
Research has highlighted the compound's role as a photosensitizer in photodynamic therapy (PDT) for melanoma treatment. A study demonstrated that derivatives of this compound exhibited high absorption properties at 650 nm and showed significant efficacy against both melanotic and amelanotic melanoma cells. The mechanism involved apoptosis and necrosis in treated human melanoma cells, indicating its potential as a therapeutic agent against resistant melanoma strains .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have suggested that it may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Such properties are crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.
Photodynamic Therapy
A significant case study focused on the application of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives in PDT revealed that chlorin derivatives with this core structure showed enhanced efficacy against resistant melanoma cell lines. The study concluded that these compounds could serve as effective agents in overcoming current limitations in melanoma treatments by inducing cell death through photodynamic mechanisms .
Drug Development
In drug development contexts, this compound has been explored as an intermediate in synthesizing other pharmacologically active compounds. Its structural attributes allow it to act as a scaffold for developing new drugs targeting various diseases.
Mechanism of Action
The mechanism by which Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazolo[1,5-a]pyridine derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Note: CAS numbers may overlap due to registry inconsistencies in sources.
Key Findings:
Oxo Functionalization : The 4-oxo derivative introduces a hydrogen-bond acceptor, likely improving solubility and target interaction.
Halogenation : Bromine substitution (e.g., ) provides a reactive site for Suzuki or Buchwald-Hartwig couplings, enabling diversification in drug discovery.
Heterocycle Variation : Replacing pyridine with pyrimidine alters electronic properties and ring strain, affecting binding affinity in enzyme inhibition.
Hazard Profiles : Most compounds share similar GHS warnings (e.g., H302, H315), indicating oral toxicity and skin/eye irritation risks .
Research Implications
The structural flexibility of pyrazolo[1,5-a]pyridine derivatives enables broad applications in drug development. For example:
- Methyl 3-bromo-... is pivotal in synthesizing kinase inhibitors via palladium-catalyzed reactions.
- Ethyl pyrimidine analogues may serve as precursors for antiviral agents due to their expanded aromatic systems.
- Amine derivatives are promising scaffolds for designing covalent inhibitors targeting cysteine residues.
Biological Activity
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 307307-82-0) is a compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol
- Structure : The compound features a tetrahydropyrazolo ring fused with a pyridine structure, which is significant for its biological interactions.
Research indicates that compounds in the pyrazolo[1,5-a]pyridine class exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : Studies have shown that derivatives of tetrahydropyrazolo compounds can act as effective photosensitizers in photodynamic therapy (PDT). For instance, a related compound demonstrated significant cytotoxicity against melanoma cells via apoptosis and necrosis pathways .
- Enzyme Inhibition : The structural characteristics of this compound suggest potential interactions with various enzymes. The inhibition of specific targets can lead to therapeutic effects against diseases like tuberculosis and cancer .
Antitumor Activity
A study highlighted the effectiveness of tetrahydropyrazolo derivatives in targeting melanocytic melanoma cells. The dihydroxymethyl-chlorin derivative showed enhanced activity due to increased hydrophilicity, which improved cellular uptake and retention in tumor tissues .
Case Studies
- Melanoma Treatment :
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Tuberculosis Drug Development :
- A review discussed the pyrazolopyridone scaffold's role in developing new antitubercular agents. The modification of this scaffold led to significant improvements in potency against Mycobacterium tuberculosis (Mtb), indicating that similar modifications could enhance the activity of tetrahydropyrazolo derivatives .
Comparative Data Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 180.20 g/mol | 214.65 g/mol |
| Anticancer Activity | Effective against melanoma cells | Effective against various cancers |
| Mechanism of Action | Apoptosis and necrosis induction | Enzyme inhibition |
| Enzyme Targeting | Potential for enzyme inhibition | Confirmed for DprE1 in Mtb |
| Therapeutic Applications | Photodynamic therapy | Antitubercular therapy |
Q & A
Q. What are common synthetic routes for Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate, and what are the critical optimization steps?
The compound is typically synthesized via esterification or condensation reactions. For example, ethyl analogs (e.g., ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate) are synthesized by reacting carboxylic acid derivatives (e.g., 3-methylfuran-2-carboxylic acid) with ester precursors under catalytic conditions. Key steps include optimizing reaction temperature, solvent choice (e.g., DCM or THF), and purification via column chromatography to isolate the product . Methanol or methylating agents can replace ethanol in esterification to yield the methyl ester variant.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : Peaks corresponding to the methyl ester group (δ ~3.7–3.9 ppm for CH₃O) and the tetrahydropyridine ring protons (δ ~1.5–4.0 ppm) are critical. Aromatic protons in the pyrazole ring appear as singlets or doublets in δ ~6.5–7.5 ppm .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., 195.137 for ethyl analogs). High-resolution MS is recommended for unambiguous confirmation .
Q. What are the primary applications of this compound as a chemical intermediate?
It serves as a precursor for drug-like molecules, including kinase inhibitors (e.g., p38 MAPK inhibitors) and antiviral agents. The ester group allows further functionalization via hydrolysis to carboxylic acids or coupling reactions to introduce pharmacophores .
Advanced Research Questions
Q. How can researchers evaluate the bioactivity of this compound in kinase inhibition assays?
- Assay Design : Use recombinant kinase enzymes (e.g., p38 MAPK) in a fluorescence-based ADP-Glo™ assay.
- Dose-Response Analysis : Test compound concentrations (0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., SB203580 for p38 MAPK).
- Structural Modeling : Perform docking studies using software like AutoDock to predict binding modes to kinase active sites .
Q. What strategies mitigate regioselectivity challenges during pyrazole ring functionalization?
- Directing Groups : Introduce temporary groups (e.g., Boc) to guide C–H arylation at specific positions .
- Catalytic Systems : Use Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura coupling to control cross-coupling sites .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions under controlled heating .
Q. How does crystallography aid in optimizing the compound’s pharmaceutical properties?
Single-crystal X-ray diffraction reveals spatial arrangements of the methyl ester and heterocyclic core. For example, AstraZeneca patented a crystalline form of a related compound, highlighting hydrogen-bonding networks that improve solubility and stability. Polymorph screening (via solvent evaporation or slurry methods) is recommended to identify bioavailable forms .
Methodological Considerations
- Synthesis : Prioritize microwave-assisted or flow chemistry to reduce reaction times and improve yields .
- Analytical Validation : Combine LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Biological Testing : Use isogenic cell lines to assess selectivity and off-target effects in kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
